

Boc-NH-PEG15-C2-acid molecular weight and formula

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Compound of Interest

Compound Name: Boc-NH-PEG15-C2-acid

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In-Depth Technical Guide: Boc-NH-PEG15-C2-acid

This technical guide provides a comprehensive overview of the physicochemical properties and applications of **Boc-NH-PEG15-C2-acid**, a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. This molecule is particularly valuable in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Boc-NH-PEG15-C2-acid, also referred to as t-Boc-N-amido-PEG15-propionic acid, is a monodisperse polyethylene glycol (PEG) derivative. Its structure is characterized by a tert-Butoxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid group at the other, separated by a 15-unit PEG spacer. This configuration allows for the sequential and controlled conjugation to different molecules of interest, making it a versatile tool in the synthesis of complex biomolecules.

The hydrophilic nature of the PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for many biological applications. The Boc protecting group provides a stable means of masking the amine functionality, which can be readily removed under acidic conditions to reveal a primary amine for subsequent ligation.



Quantitative Data Summary

The fundamental molecular characteristics of **Boc-NH-PEG15-C2-acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C37H73NO19
Molecular Weight	835.99 g/mol
Purity	Typically ≥95%
Appearance	Varies (often a viscous liquid or waxy solid)
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions	-20°C for long-term storage

Applications in Drug Development and Research

The unique bifunctional nature of **Boc-NH-PEG15-C2-acid** makes it an ideal linker for a variety of applications, most notably in the construction of PROTACs. In this context, the linker bridges a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate the target protein.

The length of the PEG chain is a critical parameter in the design of effective PROTACs, as it dictates the spatial orientation of the two ligands and influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The 15-unit PEG chain of this linker provides a significant degree of flexibility and extends the reach between the two ends of the conjugate.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for the use of **Boc-NH-PEG15-C2-acid** in a bioconjugation reaction is outlined below.



- 1. Activation of the Carboxylic Acid Terminus:
- Objective: To convert the terminal carboxylic acid into a more reactive species for conjugation to an amine-containing molecule.
- Methodology: The carboxylic acid is typically activated using carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of Nhydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).
 - Dissolve Boc-NH-PEG15-C2-acid in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
 - Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.
- 2. Conjugation to an Amine-Containing Molecule:
- Objective: To form a stable amide bond between the activated linker and the target molecule.
- Methodology:
 - Add the amine-containing molecule (1.0 equivalent) to the solution containing the activated NHS-ester of the linker.
 - If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the salt.
 - Allow the reaction to proceed at room temperature for 2-12 hours.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
 - Upon completion, purify the resulting conjugate using column chromatography or preparative HPLC.
- 3. Deprotection of the Boc Group:

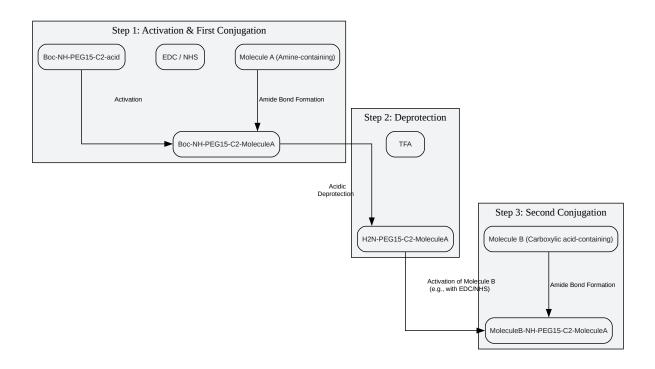


- Objective: To remove the Boc protecting group and expose the terminal amine for further functionalization.
- · Methodology:
 - Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in DCM).
 - Stir the reaction at room temperature for 30-60 minutes.
 - Remove the solvent and excess TFA under reduced pressure.
 - The deprotected amine can then be used in a subsequent conjugation step.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the sequential bioconjugation of two different molecules (Molecule A and Molecule B) using **Boc-NH-PEG15-C2-acid** as a linker.





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